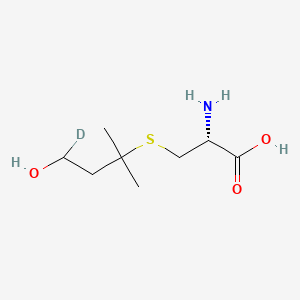
(R-)L-Felinine-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R-)L-Felinine-d1 is a deuterium-labeled version of (R-)L-Felinine, a sulfur-containing amino acid found in the urine of domestic cats. This compound is notable for its role in the production of species-specific odorants and pheromones, which are used by cats for communication and territorial marking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-)L-Felinine-d1 typically involves the incorporation of deuterium into the (R-)L-Felinine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine, followed by hydrolysis and further reactions to introduce the deuterium label .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium label throughout the production process .
Chemical Reactions Analysis
Types of Reactions
(R-)L-Felinine-d1 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce sulfoxides back to sulfides.
Substitution: This reaction can involve the replacement of functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can revert these products back to the original sulfide form .
Scientific Research Applications
(R-)L-Felinine-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving sulfur-containing amino acids and their metabolic pathways.
Biology: Studied for its role in the production of species-specific odorants and pheromones in cats.
Medicine: Investigated for its potential use in understanding metabolic disorders and developing diagnostic tools.
Industry: Utilized in the development of products related to pet care and animal behavior .
Mechanism of Action
The mechanism of action of (R-)L-Felinine-d1 involves its conversion into various sulfur-containing compounds that act as pheromones. This process is mediated by enzymes such as carboxylesterase, which hydrolyzes the precursor molecules to produce the active pheromones. These pheromones then interact with specific receptors in other cats, triggering behavioral responses related to communication and territorial marking .
Comparison with Similar Compounds
Similar Compounds
Felinine: The non-deuterated version of (R-)L-Felinine-d1.
3-Mercapto-3-methylbutan-1-ol (MMB): A thiol derived from felinine, known for its strong odor.
N-Acetylfelinine: A derivative of felinine found in cat excrement .
Uniqueness
This compound is unique due to its deuterium label, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems, providing valuable insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-deuterio-4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1/i4D/t4?,6- |
InChI Key |
IFERABFGYYJODC-DQBCBSRFSA-N |
Isomeric SMILES |
[2H]C(CC(C)(C)SC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C)(CCO)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


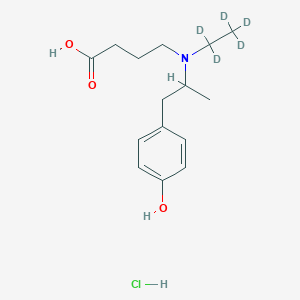
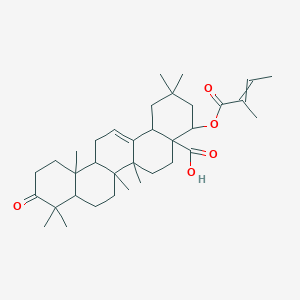
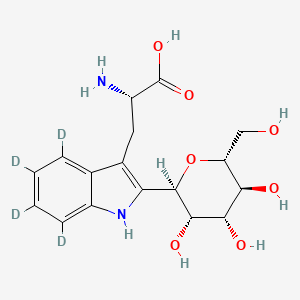
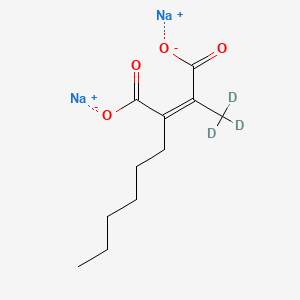
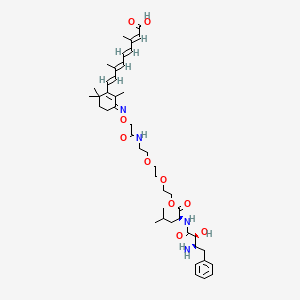
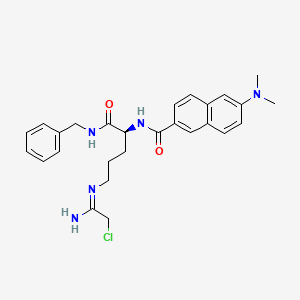
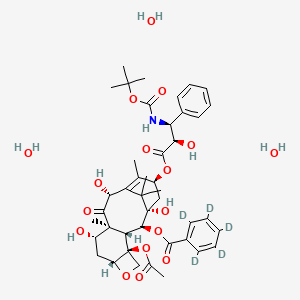
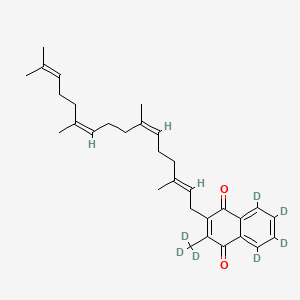



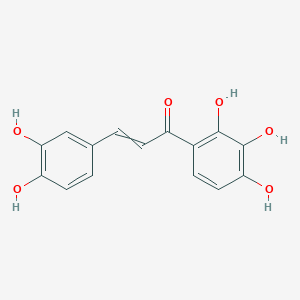
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
